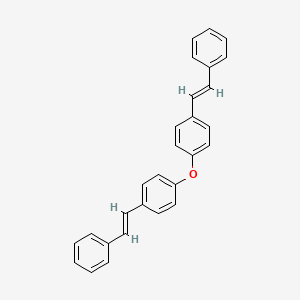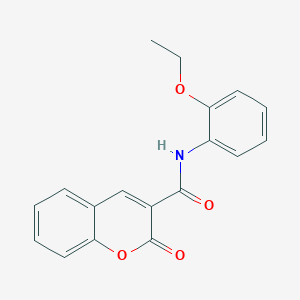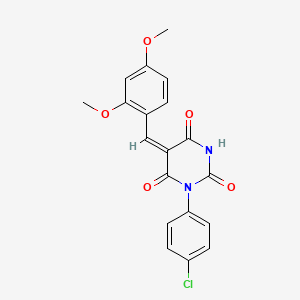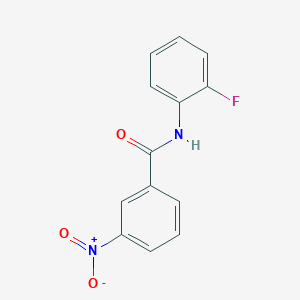
4,4'-Distyryldiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-二苯乙烯基二苯醚是一种有机化合物,其特点是在二苯醚核心上连接两个苯乙烯基。该化合物以其独特的结构特性而闻名,使其成为各个科学研究和工业应用领域关注的焦点。
准备方法
合成路线和反应条件: 4,4'-二苯乙烯基二苯醚的合成通常涉及二苯醚与苯乙烯在特定条件下的反应。一种常见的方法包括使用钯催化的Heck反应,其中二苯醚在钯催化剂和三乙胺等碱的存在下与苯乙烯反应。反应通常在升高的温度(约100-150°C)下进行,以促进目标产物的形成。
工业生产方法: 在工业环境中,4,4'-二苯乙烯基二苯醚的生产可能涉及连续流动反应器,以确保一致的质量和产量。使用先进的催化体系和优化的反应条件可以提高合成过程的效率,使其适合大规模生产。
化学反应分析
反应类型: 4,4'-二苯乙烯基二苯醚会发生多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,生成相应的酮或羧酸。
还原: 还原反应可以在钯催化剂的存在下用氢气进行,导致苯乙烯基氢化形成二苯基乙烷衍生物。
取代: 亲电取代反应可以在芳香环上发生,其中卤素或其他取代基可以使用溴或氯等试剂引入。
常用试剂和条件:
氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原: 氢气 (H2),钯催化剂 (Pd/C)
取代: 溴 (Br2),氯 (Cl2)
主要形成的产物:
氧化: 酮,羧酸
还原: 二苯基乙烷衍生物
取代: 卤代二苯醚
科学研究应用
4,4'-二苯乙烯基二苯醚在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建块。它也用于研究反应机理和催化。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其在药物开发中的潜在用途,特别是在设计新型治疗剂方面。
工业: 用于生产具有特定性能的聚合物、染料和其他材料。
5. 作用机理
4,4'-二苯乙烯基二苯醚的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物可以作为配体,与特定的受体或酶结合并调节其活性。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而导致潜在的抗癌作用。此外,其结构特性使其能够与细胞膜相互作用,影响其完整性和功能。
类似化合物:
二苯醚: 一种更简单的类似物,没有苯乙烯基,用于生产阻燃剂和作为传热流体。
4,4'-二羟基二苯醚: 含有羟基而不是苯乙烯基,用于合成聚合物和作为有机合成的中间体。
4,4'-二硝基二苯醚: 含有硝基,用作生产染料和其他化学品的中间体。
独特性: 4,4'-二苯乙烯基二苯醚由于存在苯乙烯基而具有独特性,这些基团赋予其独特的化学和物理性质。这些基团增强了化合物的反应性,使其适合在研究和工业中特定应用。其进行各种化学转化的能力及其潜在的生物活性使其与其他类似化合物区别开来。
作用机制
The mechanism of action of 4,4’-Distyryldiphenyl ether involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structural properties allow it to interact with cellular membranes, affecting their integrity and function.
相似化合物的比较
Diphenyl ether: A simpler analog without the styryl groups, used in the production of flame retardants and as a heat transfer fluid.
4,4’-Dihydroxydiphenyl ether: Contains hydroxyl groups instead of styryl groups, used in the synthesis of polymers and as an intermediate in organic synthesis.
4,4’-Dinitrodiphenyl ether: Contains nitro groups, used as an intermediate in the production of dyes and other chemicals.
Uniqueness: 4,4’-Distyryldiphenyl ether is unique due to the presence of styryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other similar compounds.
属性
分子式 |
C28H22O |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenoxy]benzene |
InChI |
InChI=1S/C28H22O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+ |
InChI 键 |
LZJZCZPVUPKZQM-PHEQNACWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)

![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)

![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

